(2S)-2-(3-Fluoro-4-phenylphenyl)pyrrolidine
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Overview
Description
(S)-2-(2-Fluoro-[1,1’-biphenyl]-4-yl)pyrrolidine is a chiral compound that features a pyrrolidine ring attached to a biphenyl structure with a fluorine atom at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(2-Fluoro-[1,1’-biphenyl]-4-yl)pyrrolidine typically involves the following steps:
Formation of the Biphenyl Structure: The biphenyl structure can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated aromatic compound.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be formed through a cyclization reaction involving an amine and a suitable electrophile.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (S)-enantiomer.
Industrial Production Methods: Industrial production of (S)-2-(2-Fluoro-[1,1’-biphenyl]-4-yl)pyrrolidine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow processes may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the pyrrolidine ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the biphenyl structure or the pyrrolidine ring, using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products:
Oxidation: Products may include oxidized derivatives of the pyrrolidine ring.
Reduction: Reduced forms of the biphenyl structure or pyrrolidine ring.
Substitution: Substituted biphenyl derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
(S)-2-(2-Fluoro-[1,1’-biphenyl]-4-yl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as liquid crystals and polymers.
Chemical Biology: It is used in the study of molecular interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of (S)-2-(2-Fluoro-[1,1’-biphenyl]-4-yl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can influence the compound’s binding affinity and metabolic stability, while the chiral center can affect its selectivity and potency.
Comparison with Similar Compounds
®-2-(2-Fluoro-[1,1’-biphenyl]-4-yl)pyrrolidine: The enantiomer of the compound, which may have different biological activity and properties.
2-(2-Fluoro-[1,1’-biphenyl]-4-yl)pyrrolidine: The racemic mixture, which contains both (S)- and ®-enantiomers.
2-(2-Chloro-[1,1’-biphenyl]-4-yl)pyrrolidine: A similar compound with a chlorine atom instead of fluorine, which may have different reactivity and applications.
Uniqueness: (S)-2-(2-Fluoro-[1,1’-biphenyl]-4-yl)pyrrolidine is unique due to its specific chiral configuration and the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability and binding affinity, making it a valuable compound in various research fields.
Biological Activity
(2S)-2-(3-Fluoro-4-phenylphenyl)pyrrolidine is a chiral pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorinated phenyl group, which may influence its interaction with biological targets, such as enzymes and receptors. This article reviews the current understanding of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
The biological activity of this compound can be attributed to its ability to interact with various biomolecules. The compound's structure allows it to participate in key biochemical processes, potentially influencing cellular signaling pathways.
- Enzyme Interaction : The fluorinated phenyl group may enhance binding affinity to specific enzymes, affecting their catalytic activity.
- Receptor Modulation : The compound could act as an agonist or antagonist at certain receptors, modulating physiological responses.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key findings from various studies on related pyrrolidine derivatives:
The data indicates that modifications to the pyrrolidine core can significantly impact the compound's binding affinity and biological efficacy.
Biological Activity
Research has demonstrated that this compound exhibits several promising biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth through modulation of p53 pathways and apoptosis induction.
- Antiviral Properties : The potential for repurposing this compound as an antiviral agent has been explored, particularly in the context of viral protease inhibition.
- Oxidative Stress Response : The compound's interactions with metal ions may play a role in mitigating oxidative stress, a contributing factor in various diseases.
Case Studies
Several case studies have highlighted the biological potential of related compounds:
- A study on spirooxindoles demonstrated that modifications at the pyrrolidine core could lead to potent MDM2 inhibitors with high affinity and significant antitumor activity in vivo .
- Another investigation into fluorinated phenyl derivatives revealed their ability to enhance binding to target proteins, suggesting a similar approach could be beneficial for this compound .
Properties
Molecular Formula |
C16H16FN |
---|---|
Molecular Weight |
241.30 g/mol |
IUPAC Name |
(2S)-2-(3-fluoro-4-phenylphenyl)pyrrolidine |
InChI |
InChI=1S/C16H16FN/c17-15-11-13(16-7-4-10-18-16)8-9-14(15)12-5-2-1-3-6-12/h1-3,5-6,8-9,11,16,18H,4,7,10H2/t16-/m0/s1 |
InChI Key |
CGXCLNSDQMEFDS-INIZCTEOSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC(=C(C=C2)C3=CC=CC=C3)F |
Canonical SMILES |
C1CC(NC1)C2=CC(=C(C=C2)C3=CC=CC=C3)F |
Origin of Product |
United States |
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